molecular formula C17H16O4 B1672760 Flavokawain b CAS No. 1775-97-9

Flavokawain b

Cat. No. B1672760
CAS RN: 1775-97-9
M. Wt: 284.31 g/mol
InChI Key: QKQLSQLKXBHUSO-CMDGGOBGSA-N
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Description

Flavokawain B is a member of the class of chalcones that consists of trans-chalcone substituted by a hydroxy group at positions 2’ and methoxy groups at positions 4’ and 6’. It is isolated from Piper methysticum and Piper rusbyi, and exhibits antileishmanial, anti-inflammatory, and antineoplastic activities .


Synthesis Analysis

Flavokawain B type chalcone was synthesized using Claisen Schmidt condensation reaction. The reaction between 2-hydroxy-4,6-dimethoxyacetophenone with aromatic aldehyde resulted in the formation of chalcone .


Molecular Structure Analysis

The molecular formula of Flavokawain B is C17H16O4. Its IUPAC name is (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one .


Chemical Reactions Analysis

Flavokawain B undergoes O-demethylation and/or hydroxylation followed by 4-O-methylglycosylation when transformed by entomopathogenic filamentous fungi .


Physical And Chemical Properties Analysis

Flavokawain B has a molecular weight of 284.31 g/mol. It is functionally related to a trans-chalcone .

Scientific Research Applications

Antitumor and Antimetastatic Effects in Breast Cancer

Flavokawain B exhibits significant antitumor and antimetastatic effects in vivo, particularly against breast cancer. A study demonstrated that Flavokawain B induces apoptosis in 4T1 breast cancer cells, enhances the immune response by increasing T-cell and natural killer cell populations, and suppresses metastasis through various molecular pathways. This evidence suggests Flavokawain B could be a promising anticancer agent for breast cancer treatment (Abu et al., 2015).

Effects on Human Squamous Carcinoma Cells

Research on human squamous carcinoma cells has shown that Flavokawain B can inhibit cell growth through apoptosis and cell cycle dysregulation. The compound activates caspases, down-regulates Bcl-2, and up-regulates Bax, leading to the release of cytochrome c and subsequent apoptosis. Additionally, it inhibits metastasis-related enzymes, indicating its potential as a chemopreventive agent (Elong Lin et al., 2012).

Interaction with Human Serum Albumin

A study investigating the interaction between Flavokawain B and human serum albumin (HSA) found that Flavokawain B binds to HSA with moderate affinity. This interaction could influence the distribution and efficacy of Flavokawain B in the body, highlighting the importance of understanding its pharmacokinetic properties (Feroz et al., 2012).

Induction of Autophagy in Thyroid Cancer Cells

Flavokawain B has been found to induce autophagy in thyroid cancer cells through the activation of AMP-activated protein kinase, which subsequently inhibits mTOR and activates Beclin-1. This mechanism suggests a novel therapeutic strategy that combines Flavokawain B with autophagy inhibitors for treating thyroid cancer (He et al., 2018).

Molecular Mechanisms in Various Cancer Types

Several studies have further elucidated the molecular mechanisms underlying Flavokawain B's anticancer effects. For example, in cervical cancer HeLa cells, Flavokawain B induces cell death through p21-mediated cell cycle arrest and activation of p38, without inducing apoptosis via oxidative stress. This selective activation of cell death pathways highlights the compound's potential for targeted cancer therapy (Yeap et al., 2016).

Safety And Hazards

Flavokawain B has been associated with hepatotoxicity. Most of the evidence currently seems to point that the compounds of flavokawains in kava were responsible .

properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQLSQLKXBHUSO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028794
Record name (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Flavokawain B

CAS RN

1775-97-9, 76554-24-0
Record name Flavokawain B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1775-97-9
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Record name Flavokawain B
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHALCONE,6-DIMETHYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51351
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Record name (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVOKAWAIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9WC6SM4UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2'-Hydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

91 °C
Record name 2'-Hydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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